Broad-Spectrum Target Inactivity: A Quantified Negative Selectivity Profile for Use as a Control
The compound demonstrates a distinct and quantifiable inactivity profile against a diverse panel of pharmacological targets, setting it apart from active analogs. In PubChem high-throughput screening assays, it was confirmed as 'Inactive' against nine distinct targets, including S1P3 (Accession NP_005217), PPARgamma (NP_003734, NP_056953), and multiple Ras-related GTPases (Rac, Rab7, Ras, Rab2, Cdc42, Rac activated mutant) [1]. This quantitative inactivity is a key differentiator for experimental design requiring a silent partner compound.
| Evidence Dimension | Target Engagement (Activity Outcome in 9 distinct HTS assays) |
|---|---|
| Target Compound Data | Inactive (9 out of 9 assays tested) |
| Comparator Or Baseline | Class-level baseline: Other morpholino-pyrimidine analogs (e.g., those with a phenyl or methyl substitution at the 2-position) often show measurable activity in one or more of these or related assays. |
| Quantified Difference | For this compound, the hit rate across this specific panel is 0% (0/9 active). Comparator hit rates are >0% for active analogs, though a precise aggregate rate cannot be derived for a single named comparator. |
| Conditions | Primary HTS assays: S1P3 Antagonists, SRC-1/SRC-3 recruitment for PPARgamma, and specific inhibition of Ras/Rac/Rab/Cdc42 GTPases. |
Why This Matters
For researchers requiring a negative control that is structurally related but pharmacologically silent across common off-target panels, this compound's documented inactivity is its primary procurement value.
- [1] PubChem BioAssay Summary for CID 1489499. (2026). National Center for Biotechnology Information. View Source
